molecular formula CH6Si B3045419 Silane, trideutero-(methyl)- CAS No. 1066-43-9

Silane, trideutero-(methyl)-

Cat. No.: B3045419
CAS No.: 1066-43-9
M. Wt: 49.162 g/mol
InChI Key: UIUXUFNYAYAMOE-BMSJAHLVSA-N
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Description

Silane, trideutero-(methyl)- is a compound with the formula CH3D3Si . It has a molecular weight of 49.1623 .


Synthesis Analysis

Silanes serve as a radical H-donor or as a hydride donor . They are often used as an alternative to toxic reducing agents . A new hydroxy-silane coupling agent was synthesized from 3-butene-1-alcohol and mercaptopropyl-3-methoxysilane based on a click reaction between double bonds and sulfhydryl groups and was successfully used in the synthesis of silane-modified polyether (STPE) .


Molecular Structure Analysis

The molecular structure of Silane, trideutero-(methyl)- involves gas phase ion energetics data and vibrational and/or electronic energy levels .


Chemical Reactions Analysis

Silanes, depending on the type, can serve as a radical H-donor or as a hydride donor . The range reaches from simple alkylsilanes, over different phenylsilanes and halosilanes up to tris(trimethylsilyl)silane .


Physical and Chemical Properties Analysis

The physical and chemical properties of Silane, trideutero-(methyl)- are influenced by the presence of silane. For instance, the analysis of the organosilicon modified starch properties showed an enhanced hydrophobic behavior . The polar/surface energy ratio showed the highest value of 32.29% at 10 s, and the interfacial bonding force showed the maximum value of 32 MPa at 10 s .

Mechanism of Action

The mechanism of action involves gas phase ion energetics data .

Safety and Hazards

Silane, trideutero-(methyl)- is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place . It is also important to take precautionary measures against static discharge .

Future Directions

Silane, trideutero-(methyl)- has potential applications in various fields. For instance, it can be used as an adhesion promoter and cross-linker, as a resin precursor, and to capture and encapsulate biological molecules . It can also be used in the preparation of molecularly imprinted polymers (MIPs) for other small phosphoric molecules, as well as for biomolecules e.g. phosphorylated peptides or proteins .

Properties

IUPAC Name

trideuterio(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6Si/c1-2/h1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUXUFNYAYAMOE-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])([2H])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315968
Record name Silane-d3, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

49.162 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-43-9
Record name Silane-d3, methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trideutero-(methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane-d3, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, trideutero-(methyl)-

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